Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate
Description
Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate is a lithium salt of a pyridine sulfinic acid derivative. Its molecular structure features a pyridine ring substituted with a sulfinate group (-SO₂⁻) at position 2 and a bulky tert-butoxy (-O-t-Bu) group at position 6 (Figure 1). The lithium counterion stabilizes the sulfinate anion, enhancing its solubility in polar aprotic solvents.
Properties
IUPAC Name |
lithium;6-[(2-methylpropan-2-yl)oxy]pyridine-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.Li/c1-9(2,3)13-7-5-4-6-8(10-7)14(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDIQDURLSVHFT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC1=NC(=CC=C1)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-2-sulfonic acid and tert-butyl alcohol.
Formation of tert-Butyl Ester: The 6-chloropyridine-2-sulfonic acid is reacted with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the tert-butyl ester.
Lithiation: The tert-butyl ester is then treated with a lithium reagent, such as n-butyllithium, to replace the chlorine atom with a lithium ion, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate can undergo various chemical reactions, including:
Substitution Reactions: The lithium ion can be replaced by other cations through metathesis reactions.
Oxidation and Reduction: The sulfinate group can participate in redox reactions, where it can be oxidized to a sulfonate or reduced to a thiol.
Coupling Reactions: The pyridine ring can undergo coupling reactions with other aromatic compounds, facilitated by the presence of the lithium ion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other metal salts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinate group can yield sulfonates, while reduction can produce thiols.
Scientific Research Applications
Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate is a chemical compound with potential applications in various scientific fields [3, 5]. It consists of a lithium ion and a pyridine ring, which is substituted with a tert-butoxy group and a sulfinate moiety.
Scientific Research Applications
While specific applications of this compound are still emerging, related compounds and their uses can provide insight [3, 5].
Organic Synthesis: This compound can be employed as a reagent in organic synthesis for creating complex molecules.
Medicinal Chemistry: It can be explored for potential therapeutic uses, including serving as a precursor in drug development.
Material Science: This compound can be utilized in the creation of advanced materials like polymers and catalysts.
Biological Systems: It can be investigated for its potential function in biological systems, particularly in enzyme inhibition studies.
Potential Interactions
To understand the behavior of lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate in biological systems, interaction studies are essential. These studies might include assessing its impact on cellular functions, its binding affinity to proteins, and its reactivity with various biomolecules.
Related Compounds
Mechanism of Action
The mechanism by which Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion can stabilize negative charges on intermediates, facilitating reactions that would otherwise be less favorable. The tert-butoxy and sulfinate groups can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Structural Features :
- Pyridine Core : Aromatic heterocycle with nitrogen at position 1.
- Sulfinate Group : At position 2, contributing to nucleophilic reactivity.
- tert-Butoxy Substituent : At position 6, providing steric bulk and electron-donating effects.
Comparison with Structurally Similar Lithium Pyridine Sulfinates
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic effects (Table 1):
*Calculated based on molecular formula.
Key Observations :
- Positional Isomerism : Sulfinate group placement (positions 2 vs. 3) alters molecular polarity and coordination behavior with metals, impacting catalytic applications .
Biological Activity
Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate is a compound with notable potential for various biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a tert-butoxy group and a sulfinate moiety. The presence of the lithium ion enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfinate group can form strong hydrogen bonds and electrostatic interactions, facilitating enzyme inhibition or modulation of receptor activity.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their conformation and function.
- Cell Signaling Modulation : It may influence cellular signaling pathways, affecting processes such as apoptosis and proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains, including Chlamydia trachomatis. The compound exhibited superior activity compared to traditional antibiotics like spectinomycin.
| Compound | Concentration (μg/mL) | Activity | Reference |
|---|---|---|---|
| This compound | 64 | High inhibition of C. trachomatis growth | |
| Spectinomycin | 128 | Moderate inhibition |
Cytotoxicity Assessment
In evaluating the cytotoxic effects on host cells, this compound demonstrated minimal toxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use.
Study on Antiviral Properties
A study focusing on the antiviral activity of related pyridine sulfinates found that derivatives similar to this compound showed significant efficacy against influenza viruses. These compounds were noted for their ability to reduce viral load in infected cell cultures significantly.
| Compound | Viral Load Reduction (%) | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | >90% | 27.4 | |
| Control (Oseltamivir) | 70% | 50.0 |
Research Applications
This compound is being explored for various applications in:
Q & A
Basic Research Questions
Q. How can the synthesis of lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Introduce the tert-butoxy group via nucleophilic substitution on a pre-functionalized pyridine ring. Use tert-butyl alcohol derivatives (e.g., tert-butyl bromide) under inert conditions to minimize hydrolysis .
- Step 2 : Sulfinate group introduction: React the tert-butoxy-substituted pyridine with sulfonyl chloride derivatives in anhydrous solvents (e.g., THF or DMF), followed by reduction with lithium aluminum hydride (LiAlH4) to form the sulfinate .
- Step 3 : Purification via recrystallization in ethanol/water mixtures to isolate the lithium salt. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .
- Safety Note : Handle tert-butoxide precursors with care due to their moisture sensitivity and potential release of CO or metal oxides upon decomposition .
Q. What spectroscopic techniques are most effective for characterizing the sulfinate group in this compound?
- Methodological Answer :
- FT-IR : Identify sulfinate (S-O) stretches between 1000–1100 cm⁻¹ and confirm tert-butoxy C-O bonds near 1250 cm⁻¹ .
- NMR : Use H NMR to resolve tert-butoxy protons as a singlet (~1.3 ppm) and C NMR to detect the sulfinate sulfur-bound carbon (~80 ppm). For lithium coordination, observe shifts in pyridine ring protons due to electron density changes .
- ESI-MS : Confirm molecular ion peaks ([M]⁺) and isotopic patterns consistent with lithium and sulfur content .
Advanced Research Questions
Q. How does the lithium ion influence the electronic structure and reactivity of the pyridine-sulfinate system?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map charge distribution. Lithium coordination reduces electron density at the pyridine nitrogen, enhancing electrophilic substitution at the 4-position .
- Experimental Validation : Compare reactivity with sodium or potassium analogs in cross-coupling reactions (e.g., Suzuki-Miyaura). Lithium’s smaller ionic radius increases Lewis acidity, accelerating transmetallation but risking sulfinate decomposition above 60°C .
- Contradictions : Some studies report unexpected stability in polar aprotic solvents (e.g., DMSO), contradicting computational predictions. This may arise from solvent coordination stabilizing the lithium ion .
Q. What are the decomposition pathways of this compound under thermal or oxidative conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Decomposition initiates at 180°C, releasing SO₂ (detected via FT-IR gas analysis) and forming lithium carbonate residues .
- Oxidative Stability : Expose to H₂O₂ in acidic media; sulfinate oxidizes to sulfonate, confirmed by F NMR (if fluorinated analogs are used) or ion chromatography .
- Mitigation Strategies : Store under argon with molecular sieves. Avoid transition-metal catalysts that accelerate sulfinate degradation .
Q. How can computational modeling guide the design of derivatives with enhanced ligand properties?
- Methodological Answer :
- Ligand Parameterization : Calculate donor strengths (e.g., Lever’s ligand parameters) using DFT-optimized geometries. The sulfinate group acts as a weak-field ligand, but tert-butoxy substitution increases steric bulk, favoring monodentate coordination .
- Virtual Screening : Replace tert-butoxy with electron-withdrawing groups (e.g., nitro) to enhance metal-binding affinity. Validate via docking studies with metalloenzyme active sites .
- Contradictions : Predicted bidentate binding modes (pyridine N + sulfinate O) are rarely observed experimentally, likely due to steric hindrance from the tert-butyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
